molecular formula C23H19N3O4S2 B2626218 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 361482-20-4

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2626218
CAS No.: 361482-20-4
M. Wt: 465.54
InChI Key: HYLSIWCDSDXUAV-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a combination of indole, sulfonyl, benzothiazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Indole Sulfonyl Chloride: The indole derivative is first reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.

    Coupling with Benzothiazole: The sulfonyl chloride intermediate is then reacted with 6-methoxy-1,3-benzothiazole-2-amine under basic conditions to form the sulfonamide linkage.

    Formation of Benzamide: The final step involves the reaction of the sulfonamide intermediate with 4-aminobenzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfoxide or sulfide.

    Substitution: The benzamide and benzothiazole moieties can undergo various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions often involve strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Products include indole-2,3-dione derivatives.

    Reduction: Products include sulfoxides and sulfides.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular processes and pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a kinase enzyme, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(benzothiazol-2-yl)benzamide: Lacks the methoxy group on the benzothiazole moiety.

    4-(1H-indole-1-sulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide: Lacks the dihydro group on the indole moiety.

Uniqueness

The presence of both the methoxy group on the benzothiazole moiety and the dihydro group on the indole moiety makes 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide unique. These structural features may contribute to its specific biological activity and potential therapeutic applications.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S2/c1-30-17-8-11-19-21(14-17)31-23(24-19)25-22(27)16-6-9-18(10-7-16)32(28,29)26-13-12-15-4-2-3-5-20(15)26/h2-11,14H,12-13H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLSIWCDSDXUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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